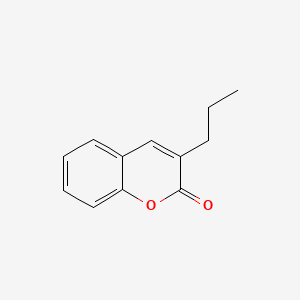
Coumarin, 3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-propyl- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their sweet aroma and are widely used in the fragrance industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of coumarin, 3-propyl- can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a catalyst such as sulfuric acid. For coumarin, 3-propyl-, a suitable phenol and a propyl-substituted β-ketoester would be used under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of coumarin derivatives often involves large-scale Pechmann condensation reactions. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions: Coumarin, 3-propyl- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogenated or nitro groups .
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-propyl- has various applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Coumarin derivatives are explored for their anticoagulant and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of coumarin, 3-propyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways. Its biological effects are mediated through interactions with cellular proteins and nucleic acids, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound, known for its fragrance and biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculin: A coumarin derivative with anti-inflammatory properties.
Uniqueness: Coumarin, 3-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
66898-40-6 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
3-propylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3 |
InChI-Schlüssel |
OBYARYNRNPJPHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



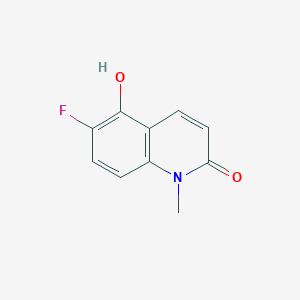
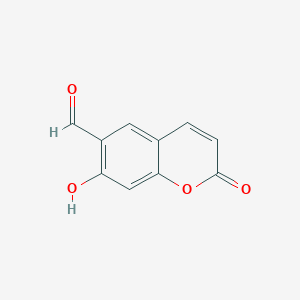


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
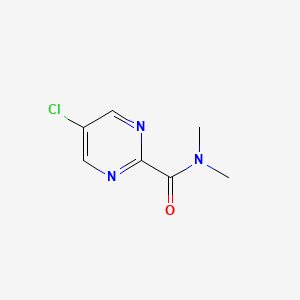

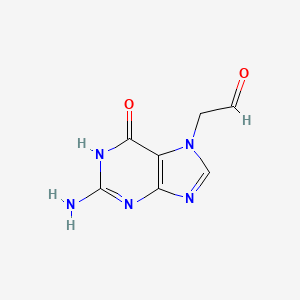
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

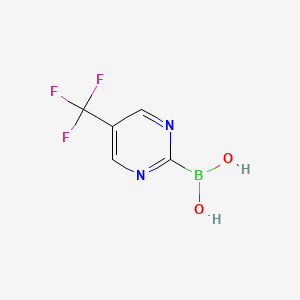
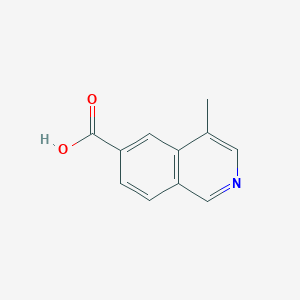
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
